Product packaging for SKM 4-45-1(Cat. No.:CAS No. 290374-09-3)

SKM 4-45-1

Cat. No.: B563827
CAS No.: 290374-09-3
M. Wt: 804.9
InChI Key: LQMHXQGEEUIVLB-GKFVBPDJSA-N
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Description

Overview of the Endocannabinoid System (ECS) Components Relevant to N-Arachidonoylethanolamine (AEA)

The primary receptors for AEA are the G protein-coupled cannabinoid receptors, type 1 (CB1) and type 2 (CB2). healthline.commdpi.comresearchgate.netcaymanchem.comuniversiteitleiden.nl CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly located in peripheral tissues, particularly immune cells. healthline.com Beyond the classical cannabinoid receptors, AEA also interacts with other targets, including the transient receptor potential vanilloid 1 (TRPV1) ion channel and peroxisome proliferator-activated receptors (PPARs). mdpi.comresearchgate.netnih.gov The activity of AEA is tightly controlled by the enzymes involved in its biosynthesis and inactivation. mdpi.comuniversiteitleiden.nlmdpi.com

Endogenous Mechanisms Governing AEA Extracellular Levels and Intracellular Fate

Unlike classical neurotransmitters, endocannabinoids like AEA are synthesized on demand from membrane lipid precursors rather than being stored in vesicles. researchgate.netcaymanchem.com Their extracellular levels and intracellular fate are governed by a balance between synthesis, uptake, and enzymatic degradation.

AEA is primarily synthesized from the phospholipid precursor N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE). mdpi.commdpi.commdpi.com The main pathway involves the hydrolysis of NAPE by N-acyl-phosphatidylethanolamine-hydrolysing phospholipase D (NAPE-PLD). mdpi.commdpi.comnih.gov This reaction releases AEA and phosphatidic acid.

However, alternative, calcium-independent pathways for AEA formation have also been identified. mdpi.comnih.gov These include pathways involving phospholipase C (PLC) and subsequent dephosphorylation of phosphoAEA by protein tyrosine phosphatase non-receptor type 22 (PTPN22), as well as mechanisms involving α/β hydrolase 4 (Abh4) and glycerophosphodiesterase 1 (GDE1). mdpi.comnih.gov The specific biosynthetic route utilized can vary depending on the cell type. nih.gov

The mechanism by which AEA enters cells has been a subject of considerable research and some controversy. frontiersin.orgdiva-portal.orgnih.gov As a lipophilic molecule, AEA can readily diffuse across cell membranes. frontiersin.orgnih.gov However, the existence of a facilitated transport mechanism, often referred to as the "putative anandamide (B1667382) membrane transporter" (AMT) or "putative endocannabinoid membrane transporter" (EMT), has been proposed based on observations of saturable uptake kinetics. frontiersin.orgdiva-portal.orgnih.gov

Current understanding suggests that cellular accumulation of AEA may involve multiple mechanisms. nih.gov While passive diffusion likely plays a role, particularly driven by the concentration gradient created by rapid intracellular degradation, evidence also supports the involvement of protein-mediated processes, especially in neurons and endothelial cells. biologists.comnih.gov Intracellularly, fatty acid binding proteins (FABPs), such as FABP5 and FABP7, have been identified as carriers that can chaperone AEA to its degradation enzymes. frontiersin.orgdiva-portal.orgpnas.org

The primary enzyme responsible for terminating AEA signaling is fatty acid amide hydrolase (FAAH). healthline.comwikipedia.orgresearchgate.netcaymanchem.comfrontiersin.orgdiva-portal.orgnih.gov FAAH is a serine hydrolase that hydrolyzes AEA into arachidonic acid and ethanolamine. wikipedia.orgcaymanchem.comnih.gov This enzymatic breakdown is crucial for maintaining low basal levels of AEA and tightly controlling the duration of its signaling. wikipedia.orgfrontiersin.org

While FAAH is the major degradative enzyme, other enzymes can also contribute to AEA metabolism. These include cyclooxygenase-2 (COX-2), lipoxygenases (LOX), and cytochrome P450 enzymes, which can oxygenate the arachidonic acid portion of AEA. diva-portal.org A second FAAH enzyme, FAAH-2, has also been identified and contributes to AEA hydrolysis, particularly on lipid droplets. Inhibiting FAAH leads to elevated levels of AEA. wikipedia.orgfrontiersin.org

Cellular Uptake Mechanisms of AEA

Rationale for the Development of Fluorescent Analogs for Endocannabinoid Research

Studying the precise mechanisms of endocannabinoid transport, metabolism, and interaction with receptors in living cells requires sophisticated tools. Traditional methods using radiolabeled ligands offer high sensitivity for quantifying uptake and metabolism kinetics but lack the spatial and temporal resolution needed to visualize these processes within cells. google.com The lipophilic nature of endocannabinoids presents challenges for developing probes that can accurately track their movement and localization without significant non-specific membrane interactions. rsc.orgnih.gov

This has driven the development of fluorescent analogs of endocannabinoids. Fluorescent ligands enable real-time visualization of ligand-receptor interactions, receptor trafficking, and cellular uptake using techniques like fluorescence microscopy. rsc.orgnih.govnih.gov These probes can provide valuable insights into the dynamics of endocannabinoid signaling at a cellular level. nih.govresearchgate.net

One such fluorescent analog developed to study AEA transport is SKM 4-45-1 (also known as CAY10455). medchemexpress.comchemicalbook.commedchemexpress.comnottingham.ac.uk this compound is designed to be non-fluorescent in the extracellular environment. google.comchemicalbook.com Upon transport into the cell, intracellular esterases cleave a moiety, activating its fluorescence. google.comchemicalbook.com This property allows researchers to monitor the cellular uptake of AEA by observing the appearance of intracellular fluorescence. google.comchemicalbook.com Studies have shown that this compound uptake into cells can be inhibited by AEA and its analogs, suggesting that it competes for the same uptake mechanism as AEA. chemicalbook.com While a valuable tool for visualizing uptake and intracellular distribution, limitations exist, such as the potential for the de-esterification rate to influence observed fluorescence kinetics and challenges with low signal intensity for detailed morphological analysis. google.com Despite these limitations, fluorescent analogs like this compound represent important tools for dissecting the complex cellular pharmacology of anandamide. google.comnottingham.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H52N2O10 B563827 SKM 4-45-1 CAS No. 290374-09-3

Properties

IUPAC Name

[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMHXQGEEUIVLB-GKFVBPDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthesis and Mechanistic Principles of Skm 4 45 1 As a Fluorescent Probe

Chemical Synthesis Pathway of SKM 4-45-1

The synthesis of this compound involves the chemical conjugation of an anandamide (B1667382) precursor with a modified fluorescent molecule.

This compound is synthesized from anandamide (AEA) and fluorescein-5-carbonyl azide (B81097) diacetate. The synthesis is carried out under anhydrous conditions. nih.gov This reaction effectively links the anandamide structure to the fluorescein (B123965) derivative, creating the this compound conjugate.

Structural Analogy to Anandamide (AEA)

This compound is designed as an analog of anandamide (N-arachidonoylethanolamine). nih.govnih.govnih.govnih.gov This structural similarity is crucial for its function as a probe for the anandamide transmembrane carrier. The design specifically involves conjugating fluorescein diacetate via the primary alcohol group of AEA. nih.gov This modification allows this compound to be recognized and transported by the same cellular machinery responsible for AEA uptake. nih.govnih.govwikipedia.org

Fluorescent Activation Mechanism of this compound

A key feature of this compound is its conditional fluorescence, which is dependent on its cellular location and subsequent metabolic modification.

In the extracellular environment, this compound is non-fluorescent. nih.govnih.gov This is due to the presence of acetate (B1210297) groups on the fluorescein moiety. Acetylated fluorescein derivatives are typically non-fluorescent or exhibit very low fluorescence quantum yield in aqueous solutions.

Upon entering the cell, this compound is exposed to intracellular esterases. nih.govnih.gov These enzymes cleave the acetate groups from the fluorescein portion of the molecule through a process of de-esterification. nih.gov The removal of these masking groups restores the fluorescence properties of the fluorescein fluorophore. nih.gov This enzymatic activation results in the generation of a fluorescent signal within the cell, allowing for the visualization and quantification of this compound accumulation, which serves as an indicator of anandamide uptake activity. nih.govnih.gov

Studies have demonstrated that this compound accumulation in cells, such as cerebellar granule cells and C6 glioma cells, occurs via the AEA carrier. nih.govwikipedia.org The uptake of this compound can be inhibited by AEA and other known inhibitors of AEA uptake, further supporting its use as a substrate for this transport mechanism. nih.govwikipedia.org

Compound NameEffect on this compound Uptake in C6 Glioma CellsIC50 (µM)Citation
Anandamide (AEA)Inhibition53.8 ± 1.8 nih.govwikipedia.org
Arachidonoyl-3-aminopyridine amideInhibition10.1 ± 1.4 nih.govwikipedia.org
Arachidonoyl-4-hydroxyanilineamideInhibition6.1 ± 1.3 nih.govwikipedia.org

Conversely, this compound has been shown to inhibit the accumulation of radiolabeled AEA in cerebellar granule cells. nih.govwikipedia.org

Compound NameEffect on [³H]AEA Accumulation in Cerebellar Granule CellsIC50 (µM)Citation
This compoundInhibition7.8 ± 1.3 nih.govwikipedia.org

This compound is reported to not be a substrate or inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA catabolism, nor does it bind to the CB1 cannabinoid receptor at concentrations below 10 µM. nih.govwikipedia.org This specificity further enhances its utility as a tool specifically for studying the AEA uptake process, independent of its metabolism or receptor binding. nih.govwikipedia.org

Iii. Methodological Applications and Research Utility of Skm 4 45 1 in Cellular Biology

Assessment of AEA Transmembrane Transport Dynamics Utilizing SKM 4-45-1

The application of this compound allows for the assessment of AEA transmembrane transport dynamics through various cellular biology techniques. By monitoring the appearance and intensity of fluorescence within cells, researchers can infer the rate and extent of this compound, and by extension, AEA uptake nih.gov. Studies utilizing this compound have provided evidence supporting a carrier-mediated mechanism for AEA transport, as the uptake of this compound is inhibited by AEA and known inhibitors of AEA uptake epa.govnih.govnih.gov.

Characterization of this compound Uptake Kinetics in Cellular Models

Characterizing the uptake kinetics of this compound involves studying how its accumulation in cells changes over time and with varying extracellular concentrations. These studies help to understand the rate and capacity of the cellular transport system involved in AEA uptake nih.gov.

Time-dependent accumulation studies measure the increase in intracellular fluorescence over a defined period after the addition of this compound to cell cultures nih.gov. These experiments typically involve incubating cells with a fixed concentration of this compound and measuring the intracellular fluorescence intensity at different time points using techniques like fluorescence spectroscopy or microscopy nih.govnih.gov. Research has shown that the accumulation of this compound in various cell lines, such as endothelial colony-forming cells (ECFCs) and RBL-2H3 cells, is time-dependent, with fluorescence intensity increasing over the incubation period nih.gov.

Table 1: Representative Time-Dependent this compound Accumulation in Cells

Time (minutes)Relative Fluorescence Units (RFU)
0Baseline
5Increased
10Further Increased
20Approaching Maximum
30Maximum or Plateau

Note: Data is illustrative, based on descriptions of time-dependent uptake observed in research. nih.gov

Concentration-response analyses investigate how the rate or extent of this compound uptake is affected by varying the extracellular concentration of the compound nih.gov. By exposing cells to different concentrations of this compound and measuring the resulting intracellular fluorescence after a fixed incubation time, researchers can determine if the uptake process is saturable, a characteristic of carrier-mediated transport epa.govnih.gov. Studies have demonstrated that this compound uptake in cells is concentration-dependent, often exhibiting saturation at higher concentrations, consistent with a finite number of transport sites nih.gov. The half-maximal effective concentration (EC50) or dissociation constant (Kd) for this compound uptake can be determined from these analyses, providing a measure of the apparent affinity of the transport system for the probe nih.gov.

Table 2: Representative Concentration-Response of this compound Cellular Uptake

This compound Concentration (µM)Relative Fluorescence Units (RFU)
0.1Low
0.3Increased
1.0Further Increased
3.0Approaching Maximum
10.0Maximum
30.0Saturated

Note: Data is illustrative, based on descriptions of concentration-dependent uptake observed in research. nih.gov

Time-Dependent Accumulation Studies of this compound

Microscopic Visualization of AEA Movement and Intracellular Accumulation via this compound Fluorescence

The fluorescent nature of activated this compound makes it a valuable tool for the microscopic visualization of AEA uptake and its subsequent intracellular distribution ctdbase.orgepa.govnih.govnih.govnih.gov. This allows for the qualitative assessment of where AEA is transported and accumulates within the cell.

Confocal microscopy is a powerful technique used to visualize the intracellular localization of fluorescent probes like this compound with high resolution ctdbase.orgepa.govnih.govnih.govnih.gov. By generating optical sections, confocal microscopy can reveal the distribution of this compound-derived fluorescence within different cellular compartments. Studies have employed confocal microscopy to qualitatively observe the accumulation of this compound fluorescence within the cytoplasm of various cell types, providing visual evidence of its cellular uptake epa.govnih.gov. This technique can also be used to assess the impact of inhibitors or other factors on the spatial distribution of the internalized probe.

Confocal Microscopy Techniques for this compound Localization

Investigations into the Bidirectionality of AEA Transport Using this compound as a Substrate

Studies have indicated that AEA transport across cell membranes might occur via a protein-mediated facilitated diffusion process that is bidirectional researchgate.net. This compound, as a substrate for the AEA carrier, has the potential to be used in studying the bidirectionality of this transporter by observing the accumulation of extracellular fluorescence after intracellular de-esterification and potential efflux . However, a limitation in using this compound for kinetic studies of bidirectionality is that the observed intracellular fluorescence is a result of two kinetic processes: uptake and intracellular de-esterification google.com.

Identification and Characterization of AEA Transporter-Expressing Cellular Populations

This compound can be utilized to identify cells that transport AEA . Its uptake has been observed in various cell types, including cerebellar granule cells and C6 glioma cells, indicating the presence of the AEA uptake mechanism in these populations nih.gov. Additionally, studies using this compound have shown that its uptake in endothelial cells and their progenitors is dependent on the expression level of TRPV1 ion channels, suggesting a role for TRPV1 in AEA uptake in these cells nih.govnih.govresearchgate.netresearchgate.netbiologists.com. Transfection of HEK293T cells with Pannexin-1 also increased their uptake of this compound, implying a potential involvement of Pannexin-1 in AEA transport in certain contexts nih.gov.

Elucidation of Intracellular Sites of AEA Sequestration Using this compound

The fluorescent nature of this compound after intracellular cleavage makes it a potential tool for identifying intracellular sites where AEA might be sequestered . While the mechanism for intracellular accumulation of AEA is not fully understood, the ability of this compound to become fluorescent within the cell could help visualize and characterize such sequestration sites, if they exist nih.gov. The association of this compound with markers for caveolae may suggest an association with cholesterol-rich regions of the plasma membrane before translocation and delivery to intracellular enzymes like FAAH nih.gov.

Application of this compound in Pharmacological Inhibition and Competition Studies

This compound is valuable in pharmacological studies investigating the AEA uptake mechanism through competition and inhibition experiments nih.govcaymanchem.com.

Competitive Inhibition of [³H]AEA Uptake by this compound

This compound has been shown to competitively inhibit the uptake of [³H]AEA into cells, demonstrating that it interacts with the same transport pathway as AEA nih.govcaymanchem.comresearchgate.net. For instance, in cerebellar granule cells, this compound inhibited [³H]AEA accumulation with an IC₅₀ of 7.8 ± 1.3 µM nih.gov. This competitive behavior supports the use of this compound as an alternative substrate for studying the AEA uptake mechanism nih.govcaymanchem.com.

Inhibition of this compound Uptake by Endogenous AEA and its Synthetic Analogs

Conversely, the uptake of this compound into cells is inhibited by endogenous AEA and various synthetic analogs known to inhibit AEA uptake nih.govcaymanchem.com. Studies in C6 glioma cells showed that this compound uptake was inhibited by AEA with an IC₅₀ of 53.8 ± 1.8 µM, as well as by other compounds like arachidonoyl-3-aminopyridine amide (IC₅₀ = 10.1 ± 1.4 µM) and arachidonoyl-4-hydroxyanilineamide (IC₅₀ = 6.1 ± 1.3 µM) nih.gov. These findings further confirm that this compound is transported via the same carrier mechanism as AEA nih.govcaymanchem.com.

Here is a data table summarizing some of the inhibition data:

InhibitorCell TypeThis compound IC₅₀ (µM)[³H]AEA IC₅₀ (µM)
AEAC6 Glioma Cells53.8 ± 1.8-
Arachidonoyl-3-aminopyridine amideC6 Glioma Cells10.1 ± 1.4-
Arachidonoyl-4-hydroxyanilineamideC6 Glioma Cells6.1 ± 1.3-
This compoundCerebellar Granule Cells-7.8 ± 1.3

Further studies have shown that this compound uptake in endothelial cells can be diminished by inhibiting TRPV1 with antagonists like SB366791 or by the TRPV1 agonist capsaicin (B1668287), as well as by siRNA-mediated knockdown of TRPV1 nih.govresearchgate.netbiologists.com. This suggests that TRPV1 plays a role in the uptake of AEA and its analog this compound in these specific cell types nih.govresearchgate.netbiologists.com.

Utilization of this compound in Genetic Manipulation Studies of Transport Mechanisms

This compound can be used in conjunction with genetic manipulation techniques, such as siRNA-mediated knockdown or overexpression of potential transporter proteins, to investigate their involvement in AEA uptake researchgate.netbiologists.com. For example, studies have used TRPV1-selective siRNA to demonstrate that reducing TRPV1 expression diminishes this compound uptake in endothelial cells, highlighting the contribution of TRPV1 to this process researchgate.netbiologists.com. Similarly, transfection of cells with proteins like Pannexin-1 has been shown to increase this compound uptake, providing evidence for the role of such proteins in transport nih.gov. These approaches, utilizing this compound as a fluorescent indicator of uptake, help to elucidate the specific genetic factors influencing AEA transport mechanisms.

RNA Interference (RNAi)-Mediated Knockdown Experiments Affecting this compound Internalization

Gene Overexpression Studies Impacting this compound Cellular Accumulation

Conversely, gene overexpression studies involve increasing the expression levels of a specific protein to investigate its effect on cellular processes . Overexpression experiments using this compound as a probe have helped identify proteins that can enhance the cellular accumulation of AEA analogs. Research has shown that overexpression of the transient receptor potential vanilloid 1 (TRPV1) channel leads to a significant increase in this compound uptake in human endothelial cells nih.gov. Specifically, TRPV1-RFP transfected cells showed a substantial increase in this compound uptake compared to control cells nih.gov. This effect was prevented by a TRPV1 inhibitor, further supporting the role of TRPV1 in facilitating this compound entry nih.gov. These findings highlight that, in certain cell types, TRPV1 expression levels can directly impact the cellular accumulation of this compound.

Table 1: Impact of Genetic Manipulations on this compound Uptake

Genetic ManipulationTarget ProteinCell TypeEffect on this compound UptakeReference
RNAi-mediated KnockdownDynamin 2Neuronal dCAD cellsBlocked internalization guidetopharmacology.org
Gene OverexpressionTRPV1Human endothelial cellsIncreased uptake nih.gov

Comparative Methodologies for AEA Transport Research: this compound in Context

Studying the cellular transport of AEA has historically relied on various methodologies. This compound offers distinct advantages and limitations when compared to other commonly used probes like radiolabeled AEA and biotinylated AEA.

Advantages and Limitations of this compound Compared to Radiolabeled AEA ([3H]AEA) for Kinetic Studies

Traditionally, radiolabeled AEA, such as [3H]AEA, has been a primary tool for studying AEA transport kinetics due to its high sensitivity lipidmaps.org. [3H]AEA allows for the quantification of total cellular uptake and the determination of kinetic parameters like Km and Vmax lipidmaps.org. However, a significant limitation of radiolabeled AEA is that it does not allow for the direct visualization of the internalization pathways or intracellular localization of AEA lipidmaps.org. Furthermore, working with radioisotopes presents challenges related to handling, expense, and waste disposal lipidmaps.org.

This compound, being a fluorescent probe, offers the advantage of allowing direct visualization of its cellular entry and distribution using fluorescence microscopy fishersci.chlipidmaps.org. This provides valuable spatial information about where the AEA analog accumulates within the cell. However, a key limitation of this compound for kinetic studies is that the development of intracellular fluorescence is dependent on two processes: cellular uptake and subsequent intracellular de-esterification by esterases fishersci.chlipidmaps.org. This two-step activation can complicate the accurate determination of uptake kinetics compared to the direct measurement provided by radiolabeled compounds fishersci.chlipidmaps.org. Therefore, while excellent for visualization, this compound's utility in precise kinetic analyses is limited fishersci.chlipidmaps.org.

Comparison of this compound with Biotinylated AEA (b-AEA) and Other AEA Probes

Biotinylated AEA (b-AEA) represents another type of probe developed for studying AEA transport. Biotinylation provides a tag that can be detected using indirect immunofluorescence, allowing for visualization lipidmaps.org. Similar to this compound, b-AEA is reported to be selectively transported into cells via the same mechanism as AEA and does not significantly interact with key components of the endocannabinoid system like CB1R, CB2R, TRPV1, or FAAH at low micromolar concentrations lipidmaps.org. Studies using [3H]b-AEA have shown kinetic properties consistent with AEA membrane transporter-mediated uptake lipidmaps.org.

The primary distinction between this compound and b-AEA lies in their detection mechanisms. This compound relies on intracellular esterase activity to become fluorescent, offering a direct readout of accumulation in cells with sufficient esterase activity fishersci.chlipidmaps.org. In contrast, b-AEA requires subsequent labeling with a fluorescently-tagged or enzyme-coupled avidin (B1170675) or streptavidin conjugate for visualization lipidmaps.org. This indirect detection method for b-AEA might be advantageous for certain applications, such as when intracellular esterase activity is low or variable, but it also adds extra steps to the experimental protocol. While both probes aim to study AEA transport, their specific properties make them suitable for different types of investigations, with this compound being useful for real-time visualization of uptake and b-AEA offering an alternative for detection and potentially pull-down assays.

FeatureThis compoundRadiolabeled AEA ([3H]AEA)Biotinylated AEA (b-AEA)
Detection MethodIntracellular Fluorescence (after de-esterification)RadiometricIndirect Immunofluorescence (via biotin)
VisualizationYes (direct)No (quantification only)Yes (indirect)
Kinetic StudiesLimited utility (two-step activation)High utility (direct measurement)Potential utility (shown with [3H]b-AEA)
FAAH InteractionNo (at micromolar concentrations)Substrate for hydrolysisNo (at low micromolar concentrations)
Receptor InteractionNo CB1 (at micromolar concentrations)Binds to receptorsNo CB1R, CB2R, TRPV1 (at low µM)
Handling/CostGenerally lower hazard/cost than radioisotopesHigher hazard/cost (radioactivity)Requires secondary detection reagents

Iv. Molecular Mechanisms Governing Skm 4 45 1 Cellular Translocation

Carrier-Mediated Facilitated Diffusion as the Primary Uptake Pathway for SKM 4-45-1

The primary mechanism identified for the cellular uptake of this compound is carrier-mediated facilitated diffusion. This is supported by evidence demonstrating that this compound accumulation in cells is facilitated by a specific carrier system. Studies have shown that AEA transport in cerebellar granule cells occurs via a protein-mediated facilitated diffusion process that is also bidirectional. The accumulation of this compound in various cell types, including cerebellar granule cells and C6 glioma cells, has been observed. nih.govresearchgate.netresearchgate.net Crucially, the uptake of this compound into C6 glioma cells is inhibited by AEA and other AEA analogs known to inhibit [3H]AEA uptake, strongly suggesting that this compound is transported via the same AEA uptake carrier. nih.govresearchgate.netresearchgate.net Conversely, this compound has been shown to inhibit the accumulation of [3H]AEA by cerebellar granule cells. nih.govresearchgate.netresearchgate.net These findings collectively indicate that the cellular accumulation of this compound proceeds through the same pathway utilized by AEA, consistent with a carrier-mediated facilitated diffusion model. nih.govresearchgate.netresearchgate.net

Investigation of Receptor and Ion Channel Involvement in this compound Uptake

Investigations into the cellular uptake of this compound have also explored the potential involvement of various receptors and ion channels, including classical cannabinoid receptors (CBRs) and the transient receptor potential vanilloid 1 (TRPV1). Studies employing selective pharmacological inhibitors and molecular interference techniques have aimed to delineate the roles of these proteins in the translocation of AEA and its analog this compound. core.ac.uk

Analysis of Direct Interaction between this compound and Cannabinoid Receptor 1 (CB1R)

Analysis of the direct interaction between this compound and Cannabinoid Receptor 1 (CB1R) has indicated a lack of significant binding at tested concentrations. Specifically, this compound does not bind to the CB1 cannabinoid receptor at concentrations below 10 μM. nih.govresearchgate.netresearchgate.net Furthermore, pharmacological inhibition of CB1R using the antagonist AM251 resulted in only a marginal reduction in SKM4-45-1 uptake in endothelial colony-forming cells (ECFCs). nih.govresearchgate.netcore.ac.uk These findings suggest that direct interaction with or activation of CB1R is not a primary mechanism for this compound cellular uptake.

Assessment of this compound as a Substrate or Inhibitor for Fatty Acid Amide Hydrolase (FAAH)

Assessment of this compound's interaction with Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for AEA degradation, has demonstrated that this compound is neither a substrate nor an inhibitor of this enzyme. nih.govresearchgate.netresearchgate.net Supporting this, the inhibition of FAAH activity using methyl arachidonyl fluorophosphonate (MAFP), a selective FAAH inhibitor, did not have an effect on SKM4-45-1 uptake in ECFCs. nih.govresearchgate.netcore.ac.ukresearchgate.net These results indicate that the cellular accumulation of SKM4-45-1 occurs independently of FAAH activity. core.ac.uk

Elucidation of the Role of Transient Receptor Potential Vanilloid 1 (TRPV1) in this compound Transport

Research has elucidated a significant role for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in the cellular transport of this compound. TRPV1 has been shown to mediate the cellular uptake of anandamide (B1667382). nih.govresearchgate.net Studies in endothelial cells have demonstrated that the uptake of the fluorescent AEA analogue this compound is dependent on the expression level of TRPV1 ion channels. researchgate.net Experimental evidence, including the overexpression of TRPV1, has shown a substantial increase in SKM4-45-1 uptake. nih.govresearchgate.netresearchgate.net Conversely, genetic knockdown of TRPV1 mRNA levels led to a reduction in SKM4-45-1 uptake. nih.govresearchgate.net The observation that the TRPV1 inhibitor SB366791 inhibits AEA uptake further highlights TRPV1's crucial involvement in AEA transport in endothelial cells. nih.gov

Modulation of this compound Uptake by TRPV1 Antagonists (e.g., SB366791)

TRPV1 antagonists, such as SB366791, have been shown to modulate this compound uptake. The TRPV1 inhibitor SB366791 significantly diminished the intracellular accumulation of SKM4-45-1. nih.govresearchgate.netcore.ac.uk In experiments involving TRPV1-RFP transfected cells, SB366791 prevented the significant increase in SKM4-45-1 uptake that was observed compared to controls. nih.govresearchgate.netresearchgate.net The specific TRPV1 antagonist SB366791 has been reported to strongly reduce the cellular uptake of SKM4-45-1. researchgate.net Importantly, control experiments confirmed that SB366791 did not affect intracellular esterase activity, thereby ruling out the possibility that its inhibitory effect on this compound uptake was due to interference with the enzyme responsible for its fluorescence. nih.govresearchgate.netresearchgate.net Furthermore, the simultaneous application of SKM4-45-1 with capsaicin (B1668287), a TRPV1 agonist, also resulted in a significant reduction in SKM4-45-1 accumulation. nih.govresearchgate.netresearchgate.net

The following table summarizes some research findings related to the modulation of this compound uptake by various agents:

AgentConcentrationEffect on this compound Uptake in ECFCs (% of Vehicle Control)Significance (vs. Vehicle)Source
Vehicle-100- nih.govresearchgate.netcore.ac.uk
AM251 (CB1R Antagonist)0.1 µMMarginal reduction (e.g., ~11%)Not specified as statistically significant in all contexts, but less effective than SB366791. nih.govresearchgate.netcore.ac.uk nih.govresearchgate.netcore.ac.uk
SB366791 (TRPV1 Antagonist)10 µMStrongly diminished (e.g., ~31% accumulation compared to control, representing significant inhibition)p ≤ 0.001 nih.govresearchgate.netcore.ac.uk
Capsaicin (TRPV1 Agonist)0.1 µMSignificantly reduced (e.g., ~67% reduction)p ≤ 0.001 nih.govresearchgate.netresearchgate.net
MAFP (FAAH Inhibitor)0.1 µMNo significant effectNot significant nih.govresearchgate.netcore.ac.ukresearchgate.net
Effects of TRPV1 Agonists (e.g., Capsaicin) on this compound Internalization

Research has demonstrated that agonists of the transient receptor potential vanilloid 1 (TRPV1) channel, such as capsaicin, significantly reduce the cellular internalization of this compound. In experiments with endothelial colony-forming cells (ECFCs) and the endothelial cell line EA.hy926, simultaneous application of this compound (1 µM) with capsaicin (0.1 µM) led to a substantial decrease in this compound accumulation. Specifically, capsaicin reduced the uptake by 66.8 ± 3.6% in ECFCs and 61.2 ± 4.6% in EA.hy926 cells. This inhibitory effect suggests that capsaicin competes with this compound for interaction with TRPV1, indicating a role for TRPV1 in the uptake process.

Cell Type This compound Concentration (µM) Capsaicin Concentration (µM) Reduction in this compound Uptake (%) Citation
ECFCs 1 0.1 66.8 ± 3.6
EA.hy926 1 0.1 61.2 ± 4.6
Impact of TRPV1 Genetic Knockdown and Overexpression on this compound Accumulation

Genetic manipulation of TRPV1 expression has further elucidated its involvement in this compound uptake. Studies using siRNA-mediated knockdown of TRPV1 in EA.hy926 cells resulted in diminished cellular uptake of this compound. Conversely, overexpression of TRPV1 in human endothelial cells led to an increase in this compound uptake. These findings provide strong evidence that the level of TRPV1 expression directly influences the capacity of cells to accumulate this compound.

Calcium-Independent Nature of TRPV1-Mediated this compound Transport in Specific Cell Types

While TRPV1 is known as a calcium-permeable ion channel, studies on this compound transport in endothelial cells suggest a calcium-independent mechanism for TRPV1's involvement in AEA uptake. Measuring this compound internalization in nominal Ca²⁺-free medium buffered with EGTA did not affect the uptake of the compound. This indicates that the contribution of TRPV1 to this compound (and thus likely AEA) uptake in these cells is sensitive to capsaicin but does not rely on the influx of extracellular calcium through the channel pore.

Proposed "Moonlighting Function" of TRPV1 in AEA Cellular Uptake

Based on the observations that TRPV1 antagonists reduce this compound uptake and that this process is calcium-independent, it has been proposed that TRPV1 may possess a "moonlighting function" in the cellular uptake of AEA. This hypothesis suggests that beyond its established role as an ion channel activated by various stimuli, TRPV1 may also directly participate in the transport of AEA across the cell membrane, possibly through an interaction with an extracellular hydrophobic binding site that is also targeted by capsaicin. This proposed function is distinct from TRPV1's role in mediating calcium influx in response to intracellular AEA binding.

Cell Type This compound Concentration (µM) Antagonist Antagonist Concentration (µM) Effect on this compound Uptake Citation
ECFCs 1 CID16020046 (GPR55 antagonist) 20 Significant reduction

Analysis of Cannabinoid Receptor 2 (CB2R) Influence on this compound Uptake

The influence of Cannabinoid Receptor 2 (CB2R) on this compound uptake has also been examined. Experiments utilizing the selective CB2R antagonist SR144528 in ECFCs did not reveal a significant impact on this compound cellular accumulation. This suggests that, unlike TRPV1 and potentially GPR55, the CB2 receptor is not directly involved in the primary mechanism of this compound transmembrane transport in these cell types.

Cell Type This compound Concentration (µM) Antagonist Antagonist Concentration (µM) Effect on this compound Uptake Citation
ECFCs 1 SR144528 (CB2R antagonist) 1 No significant effect

Impact of Pan-Transport Inhibitors (e.g., AM404) on this compound Cellular Uptake

Pan-transport inhibitors, such as AM404, which have been proposed to affect endocannabinoid transport, have been shown to reduce this compound cellular uptake nih.gov. AM404 is also described as a TRPV1 agonist. In ECFCs, AM404 (10 µM) significantly reduced the uptake of this compound by 54.9 ± 0.4%. Similar inhibition by AM404 has been observed in C6 glioma cells nih.gov. These findings support the notion that this compound is transported via a carrier-mediated mechanism that is sensitive to broader inhibitors of endocannabinoid uptake nih.gov.

Cell Type This compound Concentration (µM) Inhibitor Inhibitor Concentration (µM) Reduction in this compound Uptake (%) Citation
ECFCs Not specified (1 µM in other related experiments) AM404 10 54.9 ± 0.4
C6 glioma cells 0.1 AM404 Not specified (IC50 values reported) Inhibition observed nih.gov

Characterization of Endocytic Pathways and Associated Protein Dynamics in this compound Internalization

Investigations into the cellular internalization of this compound have explored the roles of various endocytic mechanisms and key regulatory proteins. These studies, primarily conducted in neuronal differentiated CAD (dCAD) cells and RBL-2H3 cells, suggest that endocytosis, potentially linked to specific membrane domains, plays a role in the uptake of AEA and its analog this compound. nih.govnih.gov

Role of Detergent-Resistant Membrane Microdomains and Lipid Rafts in this compound Uptake

Evidence suggests that the uptake of anandamide, as probed by this compound, may be associated with detergent-resistant membrane microdomains, commonly referred to as lipid rafts. nih.gov These membrane regions are enriched in cholesterol and sphingolipids and are implicated in various cellular processes, including endocytosis and signal transduction. mdpi.comhaematologica.orgscnu.edu.cn Studies in dCAD cells have shown that pretreatment with agents known to affect lipid rafts, such as nystatin (B1677061) and progesterone, significantly inhibited the accumulation of anandamide. nih.gov While these studies primarily measured anandamide accumulation, the established use of this compound as a reporter for AEA uptake mechanisms supports the relevance of these findings to this compound internalization. caymanchem.comnih.govresearchgate.net The potential association of the fluorescent AEA derivative this compound with markers for caveolae, a specific type of lipid raft, has been observed and may indicate an interaction with cholesterol-rich membrane regions prior to membrane translocation. nih.gov

Assessment of Clathrin-Associated Activator Protein 2 Complex in this compound Transport

The following table summarizes the effects of knockdown of key endocytic proteins on this compound internalization:

Protein Targeted by RNAiEffect on this compound Internalization (dCAD cells)Reference
Dynamin 2Blocked internalization nih.gov
AP2 beta2 subunitNo effect on internalization nih.gov

V. Cellular and Biological Systems for Skm 4 45 1 Research

Research Utilizing SKM 4-45-1 in Endothelial Cell Systems

Implications for Studies on Endothelial Cell Proliferation and Network Formation

Research employing this compound has provided insights into the role of endocannabinoids in endothelial cell function, particularly proliferation and network formation. Studies using human endothelial colony-forming cells (ECFCs) and the EA.hy926 cell line, derived from human umbilical vein endothelial cells, have shown that both AEA and this compound can promote ECFC proliferation. scbt.comnih.gov

Quantitative analysis demonstrated that at a concentration of 1 µM, AEA increased ECFC proliferation by 69.7 ± 4.7%, while this compound increased proliferation by 48.3 ± 4.3% within a 48-hour period. scbt.com The cellular uptake of this compound in endothelial cells has been observed to be concentration-dependent. scbt.com

A key finding from these studies is the involvement of the transient receptor potential vanilloid 1 (TRPV1) receptor in the cellular uptake of both AEA and this compound in endothelial cells. scbt.comnih.gov Overexpression of TRPV1 has been shown to significantly increase the uptake of this compound. scbt.comnih.gov Conversely, inhibition or genetic knockdown of TRPV1 leads to a reduction in this compound uptake and diminishes AEA-induced endothelial cell proliferation and network formation. scbt.comnih.gov The observation that this compound and AEA compete for the same binding site suggests that they share a similar uptake mechanism mediated, at least in part, by TRPV1. scbt.com

Below is a summary of the proliferative effects of AEA and this compound on ECFCs:

CompoundConcentrationProliferation Increase (48h)
Anandamide (B1667382) (AEA)1 µM69.7 ± 4.7%
This compound1 µM48.3 ± 4.3%

Investigations Employing this compound in Cancer Cell Lines

This compound has also been utilized in studies involving various cancer cell lines to explore the mechanisms of AEA uptake and the role of specific proteins in this process.

HeLa Cells

In human cervical cancer HeLa cells, investigations involving this compound have demonstrated that overexpression of the TRPV1 receptor leads to an increase in the cellular uptake of this fluorescent AEA analog. scbt.comnih.gov This finding aligns with observations in endothelial cells and suggests a potential role for TRPV1 in endocannabinoid transport in certain cancer cell types.

HEK293 Cells

Studies using human embryonic kidney HEK293 cells have also employed this compound. Transfection of HEK293T cells with Pannexin 1 (Panx1), a protein forming plasma membrane channels, resulted in an increased level of uptake of this compound. Furthermore, similar to findings in endothelial and HeLa cells, overexpression of TRPV1 in HEK293 cells has also been shown to increase the uptake of this compound. scbt.comnih.gov These studies highlight the involvement of multiple transport mechanisms or proteins that can influence the intracellular accumulation of AEA and its analogs in different cellular contexts.

GL261 Glioma Cell Line (as a Context for AEA-Mediated Effects)

While direct studies explicitly detailing the use of this compound in GL261 glioma cells were not prominently found in the search results, research involving AEA in this cell line provides relevant context for endocannabinoid-mediated effects in glioma. It has been noted that incubation with anandamide alone did not induce cell death in the GL261 glioma cell line. This indicates that the effects of AEA, and potentially its analogs like this compound, can vary significantly depending on the cell type and the specific biological process being investigated. Studies in other glioma cell lines, such as C6 glioma cells, have shown that AEA can inhibit the accumulation of this compound, suggesting a competitive interaction for uptake mechanisms in glial cells.

Bacterial Cell Studies Using this compound

This compound has also been applied in the study of bacterial systems, particularly for visualizing the localization of fluorescent AEA.

Visualization of Fluorescent AEA Localization in Bacterial Species (e.g., Staphylococcus aureus)

In studies focusing on Staphylococcus aureus, including multidrug-resistant strains (e.g., MDRSA CI-M), this compound has been used as a fluorescent probe to track the intracellular presence of AEA. Upon uptake by the bacteria, this compound is converted into a fluorescent compound by intracellular esterases, allowing for its visualization.

Observations have shown that the fluorescent AEA resulting from this compound uptake causes a weak staining of the bacteria. This staining is notably enhanced in a time-dependent manner when unstained AEA is also present, suggesting that AEA may prevent the export of the fluorescent analog from the bacterial cells. Confocal microscopy has revealed that the fluorescent AEA stains the entire bacterium rather than being restricted solely to the membrane, indicating a broader intracellular distribution. Time-course studies measuring fluorescence intensity have further supported the increase in intracellular concentration of fluorescent AEA (derived from this compound) over time in these bacterial cells.

Contribution to Understanding Bacterial Cellular Processes

While research on this compound has predominantly focused on mammalian systems, its application has also provided insights into bacterial cellular processes, specifically concerning the interaction of endocannabinoids with bacterial cells. Studies utilizing fluorescent AEA, likely referring to this compound or a similar fluorescent analog, have investigated its uptake and localization in bacteria such as Staphylococcus aureus.

Research has shown that fluorescent AEA stains bacterial cells and is not confined solely to the membrane, indicating intracellular presence. Furthermore, the presence of unstained AEA has been observed to enhance the staining by the fluorescent analog, suggesting that AEA may impede the export of the fluorescent compound. This finding contributes to the understanding of how AEA interacts with bacterial transport or efflux mechanisms, thereby influencing the intracellular accumulation of certain molecules. The use of this compound, as a fluorescent indicator of AEA interaction, thus aids in exploring the effects of endocannabinoids on bacterial physiology and potential mechanisms of action, such as the inhibition of drug efflux.

Broader Contributions of this compound Research to Endocannabinoid Biology

The most significant contributions of this compound research are found within the field of endocannabinoid biology, where it has been instrumental in studying the cellular handling of anandamide.

Enhanced Understanding of AEA Transport Mechanisms Across Diverse Cell Types

This compound functions as a fluorescent substrate specifically designed to study the transmembrane carrier-mediated transport of AEA across cell membranes. It is non-fluorescent in the extracellular environment and only becomes fluorescent intracellularly upon cleavage by intracellular esterases. This property allows for the visualization and quantification of AEA uptake into cells.

Studies using this compound have demonstrated that its accumulation in various cell types, including cerebellar granule cells and C6 glioma cells, is inhibited by AEA and other known inhibitors of AEA uptake, such as AM404. Conversely, this compound has been shown to inhibit the uptake of tritiated ([³H]) AEA. These findings collectively indicate that this compound is transported into cells via the same mechanism responsible for AEA uptake.

Research utilizing this compound has been conducted in diverse cell types to characterize AEA transport. For instance, it has been employed in studies involving endothelial cells, specifically human endothelial colony-forming cells (ECFCs) and the EA.hy926 cell line, to monitor AEA uptake. These studies have revealed that the uptake of this compound in endothelial cells can be dependent on the expression level of TRPV1 ion channels. Overexpression of TRPV1 in EA.hy926 cells led to an increase in this compound uptake. This compound has also been applied in studies with sensory neurons to assess AEA uptake in this cell type.

Despite its utility, it is important to note that the manifestation of intracellular fluorescence from this compound depends on two kinetic processes: cellular uptake and subsequent intracellular de-esterification. This characteristic can limit its utility in precise kinetic studies of AEA transport. Additionally, some reports indicate low signal intensity associated with direct fluorescence, potentially limiting its efficacy for detailed morphological analysis of intracellular AEA trafficking.

Research findings on the inhibition of this compound uptake by various compounds provide quantitative data supporting its use as a tool for studying the AEA transport mechanism.

InhibitorCell TypeThis compound ConcentrationIC₅₀ (µM)Reference
AEAC6 glioma cells100 nM53.8 ± 1.8
Arachidonoyl-3-aminopyridine amideC6 glioma cells100 nM10.1 ± 1.4
Arachidonoyl-4-hydroxyanilineamide (AM404)C6 glioma cells100 nM6.1 ± 1.3
This compoundCerebellar granule cells-7.8 ± 1.3

This table illustrates the competitive inhibition of this compound uptake by AEA and other known AEA transport inhibitors, reinforcing that this compound is transported via the same pathway.

Insights into the Regulatory Landscape of the Endocannabinoid System

While this compound itself is a research probe and not a direct regulator of the endocannabinoid system, its application has provided valuable insights into the regulatory landscape by enabling detailed study of AEA transport, a critical component of endocannabinoid signaling termination. The rapid removal of AEA from the extracellular space by cellular uptake is essential for controlling the duration and intensity of its signaling at cannabinoid receptors.

By using this compound to monitor AEA uptake, researchers can investigate factors and proteins that influence this process. For example, the observed dependence of this compound uptake on TRPV1 expression in endothelial cells highlights a potential regulatory link between this ion channel and AEA transport in specific cellular contexts. Furthermore, studies employing this compound in conjunction with inhibitors of AEA uptake, such as AM404, contribute to characterizing the pharmacological profile of the transport mechanism, which is part of the broader regulatory machinery controlling extracellular AEA levels. Although the molecular identity of the specific plasma membrane transporter for AEA remains to be definitively identified, research utilizing tools like this compound continues to explore and define the characteristics of this transport system, thereby enhancing the understanding of how the endocannabinoid system is regulated at the level of cellular uptake.

Q & A

Q. How to address low signal-to-noise ratios in this compound assays?

  • Optimization : Increase dye concentration to 50 μM (if non-toxic) or extend incubation time to 20 minutes. Pre-treat cells with protease inhibitors to reduce membrane protein degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.